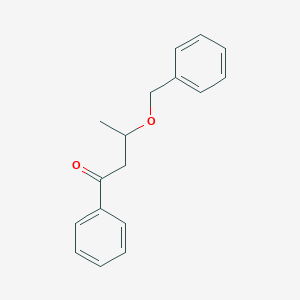

3-(Benzyloxy)-1-phenylbutan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-phenyl-3-phenylmethoxybutan-1-one |

InChI |

InChI=1S/C17H18O2/c1-14(19-13-15-8-4-2-5-9-15)12-17(18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |

InChI Key |

QMZWBOXGQRQIHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Chemistry and Transformations of 3 Benzyloxy 1 Phenylbutan 1 One

Functional Group Reactivity of the Ketone Moiety

The ketone group in 3-(benzyloxy)-1-phenylbutan-1-one is a primary site for nucleophilic attack. Its reactivity is prominently featured in reduction reactions to form the corresponding secondary alcohol, 3-(benzyloxy)-1-phenylbutan-1-ol. The stereochemical course of this reduction is of significant interest as it generates a new stereocenter, leading to the formation of syn- and anti-diastereomers of the resulting 1,3-diol precursor.

The diastereoselectivity of the reduction of β-alkoxy ketones is highly dependent on the reducing agent and the reaction conditions. This is often governed by the principle of chelation control, where a metal ion from the hydride reagent coordinates with both the carbonyl oxygen and the ether oxygen of the benzyloxy group, forming a rigid cyclic intermediate. This chelation model, often referred to as the Cram-chelate model, forces the hydride to attack from a specific face of the carbonyl group, leading to a predictable stereochemical outcome. nih.govresearchgate.net

For instance, reducing agents like zinc borohydride (B1222165) (Zn(BH₄)₂) are known to promote syn-diastereoselective reduction of β-hydroxy ketones through a six-membered chelate transition state. chem-station.com Similarly, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has been shown to be an efficient chelation-controlled reducing agent for acyclic protected α-hydroxy ketones, yielding anti-1,2-diols with high diastereoselectivity. organic-chemistry.orgacs.org While direct studies on this compound are not extensively documented in readily available literature, the general principles established for β-alkoxy ketones are applicable. The choice of a bulky protecting group on the oxygen, such as a silyl (B83357) group, can disfavor chelation and lead to the formation of the anti-diol via the Felkin-Anh model. nih.govresearchgate.net

The reduction of the ketone can be achieved using various hydride reagents, with the stereochemical outcome being a key consideration.

Table 1: Common Hydride Reagents for Ketone Reduction and Their General Stereochemical Preferences for β-Alkoxy Ketones

| Reducing Agent | Typical Solvent(s) | General Stereochemical Preference | Control Element |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Variable, often low selectivity | Non-chelating |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Variable, can be influenced by additives | Can be non-chelating or chelating |

| Zinc Borohydride (Zn(BH₄)₂) | Diethyl ether, THF | syn-selective | Chelation |

| Red-Al® | Toluene (B28343), Dichloromethane | anti-selective (for α-hydroxy) | Chelation |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetonitrile (B52724), Dichloroethane | anti-selective | Non-chelating (internal delivery) |

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality at the 3-position. A crucial transformation involving this linkage is its cleavage to unveil the free alcohol, yielding 3-hydroxy-1-phenylbutan-1-one or, if the ketone has been reduced, a 1,3-diol.

The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and efficient, proceeding under mild conditions.

Mechanistic Studies of Transformations

The transformations of this compound, particularly the stereoselective reduction of its ketone, have been the subject of mechanistic investigations, primarily through analogy with studies on other β-alkoxy ketones.

Investigation of Reaction Intermediates (e.g., Zinc Benzyloxy Complexes)

In chelation-controlled reductions, the formation of a cyclic intermediate is a key mechanistic feature. With reagents like zinc borohydride, a zinc benzyloxy complex is proposed to form. In this intermediate, the zinc atom coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group. This coordination locks the conformation of the molecule, leading to a diastereoselective hydride delivery. The stereochemical outcome is dictated by the most stable chair-like transition state, where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance.

Hydride Transfer Mechanisms in Oxidation Reactions

While the primary focus is often on reduction, the oxidation of the resulting alcohol back to the ketone is also a relevant transformation. Mechanistically, these reactions can proceed through various pathways, including hydride transfer. For instance, in Oppenauer-type oxidations, an aluminum alkoxide of the alcohol is formed, followed by an intramolecular hydride transfer to a ketone acceptor.

Electron Transfer Processes in Benzyloxy Group Transformations

The cleavage of the benzyloxy group can also be achieved through methods involving electron transfer processes, although catalytic hydrogenation is more common. For example, dissolving metal reductions (e.g., using sodium in liquid ammonia) can cleave benzyl ethers. These reactions proceed via the formation of a radical anion intermediate.

Catalysis in Chemical Transformations

Catalysis plays a pivotal role in the transformations of this compound, enhancing reaction rates, selectivity, and efficiency.

The stereoselective reduction of the ketone is a prime example of catalysis. Chiral catalysts, such as those used in asymmetric hydrogenation or transfer hydrogenation, can be employed to produce a single enantiomer of the corresponding alcohol. For instance, the use of a chiral ruthenium or rhodium complex in the presence of a hydrogen source can lead to highly enantioselective reductions.

Furthermore, the development of biocatalysts, such as alcohol dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral 1,3-diols from β-hydroxyketones. researchgate.net Some enzymes can stereoselectively reduce the ketone, while others can be used for the kinetic resolution of racemic diols. For example, whole-cell biocatalysts have been used for the deracemization of racemic 1,3-butanediol (B41344) through a stereoinverting cascade of oxidation and subsequent asymmetric reduction. researchgate.net The albumin-directed reduction of 1,3-diketones and β-hydroxyketones with sodium borohydride has been shown to be highly stereoselective, yielding anti-1,3-diols. rsc.org

In the context of the benzyloxy ether cleavage, palladium-on-carbon is the quintessential heterogeneous catalyst for hydrogenolysis. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.

Organocatalysis in Stereoselective Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of enantioenriched compounds, and this compound serves as a key substrate in several organocatalytic transformations. dntb.gov.uaresearchgate.net These reactions often proceed under mild conditions and offer a green alternative to metal-based catalysts. researchgate.net

A notable application of organocatalysis is in the asymmetric allylation of imines. For instance, the use of a sterically hindered chiral oxazaborolidinium ion (COBI) catalyst, derived from L-proline, has been shown to effectively catalyze the enantioselective allylation of various imines. nih.gov This method provides access to chiral homoallylic amines, which are important building blocks in medicinal chemistry. nih.gov The catalyst's structure, particularly the presence of a methyl group geminal to a phenanthryl group, is crucial for locking the catalyst in a more active and enantioselective configuration. nih.gov

Furthermore, chiral phosphoric acids have been utilized as organocatalysts in reactions such as the asymmetric Prins cyclization. researchgate.net In these reactions, the bulky nature of the catalyst is essential for achieving high regio- and enantioselectivity. researchgate.net The synthesis of chiral trisubstituted allenes and furan (B31954) derivatives has also been accomplished through organocatalytic methods, highlighting the versatility of this approach in generating molecular complexity from simple starting materials. researchgate.net

The following table summarizes representative organocatalytic reactions involving substrates structurally related to this compound, illustrating the potential for stereoselective transformations.

| Catalyst Type | Reaction Type | Product Type | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Chiral Secondary Amine | Domino Michael/α-alkylation | 1,2,3-trisubstituted cyclopentane (B165970) carbaldehydes | up to 96% | up to 8:1 |

| Chiral Imidodiphosphoric Acid | Prins Cyclization | 4-methylenetetrahydropyrans | Excellent | Excellent |

| Chiral Phosphoric Acid | 1,2-Rearrangement | Indoxyls and 2-Oxindoles | N/A | High regioselectivity |

Table 1: Examples of Stereoselective Organocatalytic Reactions

Transition Metal Catalysis (e.g., Copper, Palladium, Zinc)

Transition metal catalysis offers a broad spectrum of reactivity for the transformation of this compound and related structures. nih.govrsc.org Metals like copper, palladium, and zinc are frequently employed to facilitate cross-coupling, C-H functionalization, and other bond-forming reactions. nih.govumn.edu

Copper Catalysis: Copper-catalyzed reactions have been developed for the synthesis of functionalized 2-quinolones through a one-pot, three-component annulation. nih.gov This modular approach involves a sequence of SN2, Knoevenagel, and C–N bond formation reactions, demonstrating high efficiency and compatibility with a wide range of functional groups. nih.gov Copper catalysis is also instrumental in the 1,2-bis(trifluoromethylation) of arynes. researchgate.net

Palladium Catalysis: Palladium catalysts are renowned for their efficacy in cross-coupling reactions. researchgate.netorganic-chemistry.org For example, palladium-catalyzed three-component coupling reactions involving benzynes, benzylic/allylic bromides, and 1,1-bis[(pinacolato)boryl]methane have been developed to synthesize benzyl boronates. mdpi.comresearchgate.net These reactions proceed through the formation of a benzylic-Pd(II) complex, followed by insertion of benzyne (B1209423) and subsequent transmetalation. mdpi.comresearchgate.net Palladium catalysis has also been utilized in the amination of unactivated secondary and tertiary alkyl bromides with benzophenone (B1666685) imines, a reaction that proceeds via a free alkyl radical intermediate. researchgate.net

Zinc Catalysis: Zinc catalysts have proven effective in the N-alkylation of aromatic amines with alcohols, proceeding through a borrowing hydrogen mechanism. researchgate.net Zinc iodide has been shown to catalyze the regioselective addition of alkyl thiols to alkenes, affording Markovnikov-type alkyl sulfides. arkat-usa.org In contrast, zinc acetate (B1210297) in the presence of oxygen promotes the formation of anti-Markovnikov products via a radical process. arkat-usa.org

The table below provides an overview of representative transition metal-catalyzed reactions.

| Metal Catalyst | Reaction Type | Substrates | Product |

| Copper | Three-component annulation | 2-bromoacylarenes, 2-iodoacetamide, nucleophiles | Functionalized 2-quinolones |

| Palladium | Three-component coupling | Benzyne, benzylic/allylic bromide, 1,1-bis[(pinacolato)boryl]methane | Benzyl boronates |

| Zinc | N-alkylation | Aromatic amines, alcohols | Monoalkylated aromatic amines |

| Zinc Iodide | Hydrothiolation of alkenes | Alkenes, alkyl thiols | Markovnikov-type alkyl sulfides |

Table 2: Examples of Transition Metal-Catalyzed Reactions

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. nih.gov The use of enzymes, such as ω-transaminases, allows for the stereoselective synthesis of chiral amines from prochiral ketones. nih.gov This chemoenzymatic strategy has been successfully applied to the synthesis of enantiomerically pure alkaloids. nih.gov

For instance, the biocatalytic reductive amination of substituted 1-phenylpropan-2-one derivatives using ω-transaminases is a key step in the synthesis of (1S,3R)-1-benzyl-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolines. nih.gov This enzymatic step controls the stereochemistry at one of the chiral centers, leading to the formation of novel, unnatural tetrahydroisoquinoline alkaloids with high enantiomeric and diastereomeric purity. nih.gov

While direct biocatalytic transformations of this compound are not extensively documented in the provided search results, the principles demonstrated with structurally similar ketones highlight the potential for enzymatic reductions or other transformations of this compound to yield valuable chiral building blocks. The enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one, a related odorant, has been achieved through a chemoenzymatic approach involving an asymmetric epoxidation followed by hydrogenolysis. researchgate.net

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in a variety of organic transformations by activating substrates towards nucleophilic attack. rsc.org While phosphorus-based Lewis acids have shown emerging reactivity in catalysis, more common Lewis acids like zinc chloride are also employed. rsc.org

A mild, metal-free C–H aminoalkylation of azoles has been developed using a three-component coupling approach mediated by a Lewis acid/base pair. rsc.org DFT calculations have shown that the Lewis acid facilitates the deprotonation of the azole, enabling C-C bond formation. rsc.org

In the context of styrenes, a one-pot transformation to α-substituted conjugated enals is mediated by a combination of ZnCl₂, LiCl, and water. researchgate.net Experimental and computational studies suggest a mechanism involving electrophilic addition and hydride transfer with iminium cations, where the Lewis acid combination is crucial for the activation and isomerization of an iminium electrophile. researchgate.net

Although direct applications of Lewis acid catalysis on this compound were not the primary focus of the search results, the principles of activating carbonyl groups or other functionalities within the molecule by Lewis acids are well-established and suggest potential applications in reactions such as aldol (B89426) additions, Michael additions, and other carbon-carbon bond-forming reactions.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(Benzyloxy)-1-phenylbutan-1-one, offering deep insights into its atomic arrangement.

Proton (¹H) NMR spectroscopy is instrumental in assigning the proton environments within the this compound molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) provide a detailed map of the proton connectivity.

Analysis of the ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, typically observed in the downfield region (around 7.20-8.00 ppm). The benzylic protons (CH₂Ph) appear as a distinct singlet or a pair of doublets, while the methine proton (CH) adjacent to the benzyloxy group and the methylene (B1212753) protons (CH₂) of the butane (B89635) chain exhibit specific multiplets. The terminal methyl group (CH₃) protons resonate in the upfield region.

Furthermore, ¹H NMR is a powerful tool for determining the diastereoselectivity of reactions that produce this compound, particularly when a stereocenter is present. The relative integration of signals corresponding to the different diastereomers allows for the quantification of the diastereomeric ratio (d.r.). For instance, distinct sets of signals for the methine and adjacent methylene protons can often be resolved for each diastereomer, enabling a direct comparison of their populations.

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.20-8.01 | m | |

| CH₂ (benzylic) | 4.43 | s | |

| CH (methine) | 4.15-4.25 | m | |

| CH₂ | 3.05-3.25 | m | |

| CH₃ | 1.25 | d | 6.2 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific diastereomer.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule, confirming the presence of the carbonyl group, aromatic rings, and the aliphatic chain.

The carbonyl carbon (C=O) of the ketone is a key diagnostic signal, typically appearing significantly downfield (around 199-200 ppm). The carbons of the phenyl and benzyl aromatic rings resonate in the approximate range of 127-137 ppm. The aliphatic carbons, including the methine (CH), methylene (CH₂), and methyl (CH₃) carbons, are found in the upfield region of the spectrum. The carbon attached to the oxygen of the benzyloxy group (CH-O) is also clearly identifiable.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C=O | 199.5 |

| Aromatic-C | 127.5-136.8 |

| CH-O | 75.8 |

| CH₂ (benzylic) | 70.9 |

| CH₂ | 48.7 |

| CH₃ | 20.1 |

Note: Chemical shifts are solvent-dependent.

To further refine the structural assignment, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) can be employed. A DEPT-135 experiment differentiates carbon signals based on the number of attached protons. In this experiment, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the aromatic rings, are not observed in a DEPT-135 spectrum. This technique provides an unambiguous confirmation of the assignments made from the standard ¹³C NMR spectrum for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally measured exact mass is compared to the calculated theoretical mass for the proposed formula (C₁₇H₁₈O₂), and a close match (typically within a few parts per million) confirms the elemental composition. For instance, the calculated mass for the protonated molecule [M+H]⁺ is compared with the observed mass to validate the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of moderately polar organic molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. This technique is particularly useful for confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile compounds within a sample. In the analysis of this compound, GC-MS provides crucial information about its purity and molecular structure through its mass spectrum. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak ([M]+) corresponding to its molecular weight, along with several characteristic fragment ions.

A notable application of GC-MS in the context of this compound is in the study of its synthesis and reactions. For instance, in the asymmetric transfer hydrogenation of substituted chalcones, GC-MS is used to determine the conversion and enantiomeric excess of the resulting products, including derivatives of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed in the region of 1685 cm-1, which is indicative of the C=O stretching vibration of the benzoyl group. Additionally, the presence of the benzyloxy group is confirmed by C-O stretching vibrations.

Chromatography Techniques for Purity and Separation

Chromatographic techniques are fundamental for the purification and analysis of this compound.

Flash Column Chromatography for Purification

Flash column chromatography is a widely used method for the purification of synthetic products. In the case of this compound, this technique is employed to isolate the compound from reaction mixtures. The purification is typically carried out using a silica (B1680970) gel column with a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. The progress of the separation is monitored by Thin Layer Chromatography.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. By comparing the Rf values of the reaction mixture with those of the starting materials and the desired product, chemists can determine the optimal reaction time. A common mobile phase for the TLC analysis of this compound is a mixture of petroleum ether and ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds.

Analytical HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For the compound this compound, HPLC methods are crucial for separating the main component from any starting materials, by-products, or degradation products, thereby ensuring the quality and consistency of the final product. The development and validation of a specific HPLC method would involve a systematic optimization of chromatographic conditions to achieve adequate resolution and sensitivity.

The purity assessment of this compound by HPLC typically involves a reversed-phase column, which is effective for separating moderately polar to nonpolar compounds. A common mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient or isocratic elution profile, flow rate, and column temperature are meticulously adjusted to obtain sharp, symmetrical peaks with baseline separation from all potential impurities. Detection is most commonly performed using a UV detector set at a wavelength where the analyte and its likely impurities exhibit significant absorbance, often around 254 nm, corresponding to the aromatic rings in the molecule.

While specific, detailed research findings on the HPLC analysis of this compound are not extensively published in publicly available literature, the general principles of HPLC method development allow for the creation of a robust analytical procedure. The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust.

Below is a representative, though hypothetical, data table illustrating a typical HPLC method for the purity analysis of this compound. This table is based on common practices for similar chemical structures.

Table 1: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in Acetonitrile |

| Retention Time | Approximately 12.5 minutes |

Further detailed research would be required to establish and validate a specific method for routine quality control. The findings from such a study would yield precise data on retention times for the parent compound and any identified impurities, along with calculated purity values based on the relative peak areas.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for studying the electronic structure of many-body systems. Its application to 3-(benzyloxy)-1-phenylbutan-1-one can elucidate several key chemical characteristics.

Geometry Optimization

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These theoretical values can then be compared with experimental data if available, for instance, from X-ray crystallography of similar compounds.

For analogous compounds like chalcones, DFT calculations have been shown to provide optimized geometric parameters that are in good agreement with experimental values. For instance, in a study on (E)-1-(3,5-bis(benzyloxy)phenyl)-3-phenylprop-2-en-1-one, the calculated bond length for the carbonyl group (C=O) was approximately 1.26 Å, and the vinyl bond (C=C) was about 1.35 Å, which aligns well with established literature values. nih.gov Similarly, the bond angles were found to be around 120°, consistent with the sp² hybridization of the atoms involved. nih.gov

Table 1: Exemplary Calculated Geometric Parameters for a Substituted Ketone

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-O (ether) | 1.38 Å |

| Bond Length | C-C (aliphatic) | 1.52 Å |

| Bond Angle | C-C(=O)-C | 118.5° |

| Dihedral Angle | O-C-C-C | 175.2° |

Note: The data in this table is illustrative and represents typical values obtained for similar ketones in DFT calculations. Specific values for this compound would require a dedicated computational study.

Conformational Analysis

Molecules with rotatable single bonds, such as this compound, can exist in various conformations. Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating key dihedral angles and calculating the energy of each resulting structure.

For example, in a study of 5,6-dimethoxy-1-indanone, potential energy surface (PES) scans were performed by rotating the dihedral angles associated with the methoxy (B1213986) groups. arxiv.org This allowed for the identification of the global minimum energy conformation. arxiv.org A similar approach for this compound would involve rotating the dihedral angles around the C-O bond of the benzyloxy group and the C-C bonds of the butane (B89635) chain to map out the conformational space and determine the preferred spatial arrangement of the phenyl and benzyloxy groups.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in investigating the mechanisms of chemical reactions. By mapping the potential energy surface, intermediates and, crucially, transition states can be identified. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

For instance, in the study of the vub.ac.besbq.org.br-anionic rearrangement of 2-benzyloxypyridine derivatives, DFT calculations revealed that the rearrangement proceeds through an oxirane-like transition state. sbq.org.br The calculations also showed that electron-donating groups on the benzene (B151609) ring lower the activation energy, thereby increasing the reaction yield. sbq.org.br For this compound, DFT could be used to model reactions such as its reduction to the corresponding alcohol, elucidating the step-by-step mechanism and the structure of the transition states involved.

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques can provide a dynamic picture of molecular behavior and predict the outcomes of chemical reactions.

Prediction of Stereochemical Outcomes

A significant application of computational chemistry is the prediction of stereoselectivity in chemical reactions. In the case of the reduction of the ketone in this compound to a secondary alcohol, a new chiral center is formed, leading to two possible diastereomers.

Theoretical models can be used to predict which diastereomer will be preferentially formed. This is often achieved by calculating the energies of the transition states leading to each stereoisomer. The transition state with the lower energy corresponds to the major product. Studies on the stereoselective reduction of 3-benzyloxycyclobutanone have shown that the benzyloxy group can exert significant steric and electronic influence, directing the incoming hydride reagent to one face of the carbonyl group. nih.govvub.ac.be The high selectivity for the cis isomer in this case was attributed to repulsive electrostatic interactions in the transition state leading to the trans isomer. nih.govvub.ac.be The computed cis:trans ratios were in good agreement with experimental results, demonstrating the predictive power of such computational approaches. nih.govvub.ac.be

Table 2: Illustrative Transition State Energies for the Reduction of a Prochiral Ketone

| Transition State | Product Diastereomer | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |

| TS1 | (R,S) | 0.0 | 95% |

| TS2 | (S,S) | 2.5 | 5% |

Understanding Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For the stereoselective reduction of 3-substituted cyclobutanones, it was found that decreasing the polarity of the solvent enhanced the stereoselectivity. nih.govvub.ac.be Computational models can rationalize such observations by showing how the solvent stabilizes or destabilizes the transition states. For example, in highly polar solvents, the coordination of solvent molecules to the metal counterion of the reducing agent can alter the reaction pathway and stereochemical outcome. vub.ac.be By performing calculations in different simulated solvent environments, a deeper understanding of the role of the solvent in the reactions of this compound can be achieved.

In Silico Studies for Chemical Behavior Prediction

As of the latest available data, specific in silico studies, including theoretical and computational chemistry research focused on predicting the chemical behavior of this compound, are not available in publicly accessible scientific literature. Comprehensive searches of chemical and research databases have not yielded any dedicated studies on this particular compound.

While computational methods are widely used to predict the properties and behavior of molecules, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as to perform molecular docking simulations and quantum chemical calculations, no such research has been published for this compound.

For related but structurally distinct compounds, such as some chalcone (B49325) and β-aminoketone derivatives, in silico studies have been conducted. These investigations have explored structure-activity relationships, binding affinities to various receptors, and potential therapeutic applications. However, the findings from these studies on different molecules cannot be extrapolated to predict the specific chemical behavior of this compound.

The absence of published data indicates that the theoretical and computational profile of this compound remains an uninvestigated area in the scientific community. Future research may explore its properties through these computational approaches.

Applications in Organic Synthesis and As Synthetic Intermediates

Building Blocks for Complex Molecular Architectures

The structural features of 3-(benzyloxy)-1-phenylbutan-1-one make it an important starting material for the synthesis of intricate molecular designs. The presence of a ketone functional group allows for reactions such as nucleophilic additions, reductions, and condensations. Simultaneously, the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then undergo further chemical modifications. This dual reactivity is instrumental in constructing complex molecules, including those with therapeutic potential.

For instance, derivatives of 1,3-diamino-4-phenylbutan-2-ol, which share a similar phenylbutane backbone, are critical components in various medicinal compounds. unica.itresearchgate.net The synthesis of such molecules often relies on the strategic manipulation of functional groups present in building blocks like this compound. The ability to introduce chirality and multiple functional groups in a controlled manner is a key aspect of modern drug discovery. whiterose.ac.uk

Precursors for Substituted Butanones and Derivatives

This compound is a direct precursor to a range of substituted butanones. The ketone moiety can be targeted by various reagents to introduce new substituents at the alpha-position or to modify the carbonyl group itself. For example, reactions at the methylene (B1212753) group adjacent to the ketone can lead to the formation of α-substituted butanones.

Furthermore, the benzyloxy group can be cleaved to yield 3-hydroxy-1-phenylbutan-1-one, a key intermediate that opens up another avenue for derivatization. This hydroxybutan-1-one can be further oxidized, reduced, or substituted to create a diverse library of butanone derivatives with varying chemical properties and potential applications.

Role of Benzyloxy Ketones in the Synthesis of Specific Compound Classes (e.g., β-alkoxy ketones)

As a benzyloxy ketone, this compound is a representative member of the β-alkoxy ketone class. These compounds are valuable intermediates in organic synthesis. The β-alkoxy group can influence the stereochemical outcome of reactions at the ketone, and its removal can unmask a β-hydroxy ketone, a common structural motif in natural products and pharmaceuticals.

The synthesis of β-alkoxy ketones can be achieved through various methods, and their subsequent transformations are a cornerstone of many synthetic strategies. The benzyloxy group, in particular, is a popular choice for a protecting group due to its relative stability and the ease of its removal via hydrogenolysis.

Synthesis of Other Ketone Analogues and Isomers

The synthetic utility of the core structure of this compound extends to the preparation of its analogues and isomers. For example, the related compound 4-(benzyloxy)-1-phenylbutan-1-one (B12076530) can be synthesized and utilized in various chemical reactions. This isomer, with the benzyloxy group at the 4-position, offers different reactivity patterns and can lead to the formation of distinct product classes. The synthesis of such analogues often involves multi-step procedures starting from commercially available materials. nih.govtubitak.gov.tr

Another related ketone is 1-(3-(benzyloxy)phenyl)propan-1-one, which features the benzyloxy group on the phenyl ring instead of the aliphatic chain. smolecule.comnih.govuni.lu This structural isomer also serves as a precursor in various synthetic applications, including the preparation of compounds with potential biological activities. smolecule.com The synthesis of these analogues highlights the versatility of the benzyloxy ketone scaffold in generating a wide array of chemical structures. researchgate.netnih.govnih.gov

Derivatives and Analogues of 3 Benzyloxy 1 Phenylbutan 1 One

Structural Modifications at the Benzyl (B1604629) Moiety

Alterations to the benzyl group of 3-(benzyloxy)-1-phenylbutan-1-one can be achieved to explore the impact of electronic and steric effects on the molecule's properties. A notable example is the introduction of a methoxy (B1213986) group at the para position of the benzene (B151609) ring, yielding 3-(4-methoxybenzyloxy)-1-phenylbutan-1-one. This modification introduces an electron-donating group, which can influence the reactivity and interaction of the molecule with biological targets. The synthesis of such derivatives often involves the Williamson ether synthesis, where the corresponding substituted benzyl halide is reacted with a suitable alcohol precursor.

| Derivative | Modification | Potential Impact |

| 3-(4-methoxybenzyloxy)-1-phenylbutan-1-one | Methoxy group at the para position of the benzyl ring | Introduction of an electron-donating group, potentially altering electronic properties and biological interactions. |

Modifications at the Ketone and Alkyl Chain

The ketone and alkyl chain of this compound are amenable to a variety of chemical transformations, leading to a range of functionalized analogues. Reduction of the ketone group, for instance, yields the corresponding secondary alcohol, 3-(benzyloxy)-1-phenylbutan-1-ol. This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165).

| Modification | Resulting Analogue | Reagents/Conditions |

| Ketone Reduction | 3-(Benzyloxy)-1-phenylbutan-1-ol | Sodium borohydride |

Incorporation into Larger Molecular Systems

The core structure of this compound can be integrated into more complex molecular architectures, including various heterocyclic systems.

Imidazole (B134444) Derivatives: The synthesis of imidazole derivatives can be achieved through a one-pot, solvent-free reaction. asianpubs.org This method often involves the reaction of a 1,2-dicarbonyl compound (which can be derived from the butanone chain), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. asianpubs.orgresearchgate.net The resulting imidazole ring can be further substituted to create a library of compounds. asianpubs.orgjlu.edu.cnresearchgate.netnih.gov

Pyrazoline Derivatives: Pyrazolines, another class of five-membered heterocyclic compounds, can be synthesized from chalcone (B49325) precursors. google.comresearchgate.net Chalcones are α,β-unsaturated ketones that can be prepared by the Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde. The butanone moiety of this compound can be envisioned as a synthon for the ketone part of the chalcone. Subsequent reaction with a hydrazine (B178648) derivative leads to the formation of the pyrazoline ring. google.comresearchgate.netrsc.org

Statine (B554654) Derivatives: Statine and its analogues are key components of many protease inhibitors. The synthesis of statine derivatives can involve the use of β-hydroxy acid precursors. nih.gov The 3-hydroxybutanoic acid moiety, which can be derived from this compound through oxidation and debenzylation, can serve as a building block for the synthesis of statine-based structures. nih.gov

| Heterocyclic System | General Synthetic Approach |

| Imidazole | One-pot reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source. asianpubs.org |

| Pyrazoline | Cyclocondensation of a chalcone precursor with a hydrazine derivative. researchgate.net |

| Statine | Utilization of a β-hydroxy acid precursor derived from the butanone scaffold. nih.gov |

Stereoisomeric Forms and Their Synthesis

The presence of a chiral center at the third carbon position of the butan-1-one chain means that this compound can exist as two enantiomers: (R)-3-(benzyloxy)-1-phenylbutan-1-one and (S)-3-(benzyloxy)-1-phenylbutan-1-one. The synthesis of stereoisomerically pure forms is of significant interest as different stereoisomers can exhibit distinct biological activities.

The synthesis of specific stereoisomers can be achieved through several strategies. One approach involves the use of chiral starting materials. For example, employing a stereochemically defined 3-hydroxybutanoate ester as a precursor can lead to the desired stereoisomer of the final product. jlu.edu.cn Another method is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a key reaction step. Resolution of a racemic mixture is also a viable, though often less efficient, method to obtain the individual enantiomers.

The synthesis of related chiral building blocks, such as (1s,3s)-3-(benzyloxy)cyclobutan-1-ol, further highlights the importance of stereochemistry in the design of complex molecules. nih.gov

| Stereoisomer | Synthetic Strategy |

| (R)-3-(Benzyloxy)-1-phenylbutan-1-one | Asymmetric synthesis using a chiral catalyst or starting from (R)-3-hydroxybutanoate. |

| (S)-3-(Benzyloxy)-1-phenylbutan-1-one | Asymmetric synthesis using a chiral catalyst or starting from (S)-3-hydroxybutanoate. |

Green Chemistry Approaches in the Synthesis of 3 Benzyloxy 1 Phenylbutan 1 One

Sustainable Synthesis Methodologies

Modern synthetic chemistry has moved towards adopting more sustainable methods to minimize energy consumption and reduce reaction times. For the synthesis of compounds structurally similar to 3-(Benzyloxy)-1-phenylbutan-1-one, several innovative techniques have been employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. frontiersin.orgmdpi.com For instance, the synthesis of chalcones, which are precursors to β-alkoxy ketones, can be significantly accelerated using microwave-assisted methods. rjpn.orgpropulsiontechjournal.com This technique has been shown to be effective in solvent-free conditions, further enhancing its green credentials. mdpi.comrjpn.org The application of microwave irradiation to the synthesis of bis-chalcones in a polar solvent has demonstrated favorable reaction parameters. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the use of ultrasound to promote chemical reactions, offers another energy-efficient pathway. rjpn.orgpropulsiontechjournal.com The acoustic cavitation generated by ultrasound can create localized high-temperature and high-pressure zones, accelerating mass transfer and reaction rates. propulsiontechjournal.com This method has been successfully used in the synthesis of various heterocyclic compounds and can be applied to the synthesis of chalcone (B49325) derivatives, often with reduced reaction times and high yields. frontiersin.orgpropulsiontechjournal.com

Mechanochemistry (Solvent-Free Grinding): Mechanochemistry involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. nih.govacs.org This solvent-free approach is highly desirable from a green chemistry perspective as it eliminates the environmental and economic costs associated with solvent use, purification, and disposal. nih.govacs.org The Michael addition, a key reaction for forming the carbon skeleton of this compound, has been successfully carried out under solvent-free mechanochemical conditions with high efficiency. nih.govresearchgate.net

Table 1: Comparison of Sustainable Synthesis Methodologies for Chalcone Synthesis

| Methodology | Typical Reaction Time | Solvent | Key Advantages |

|---|---|---|---|

| Conventional Heating | Several hours to 24 hours frontiersin.org | Often organic solvents propulsiontechjournal.com | Well-established and widely understood |

| Microwave-Assisted | 3-5 minutes rjpn.org | Can be solvent-free mdpi.comrjpn.org | Rapid reaction rates, high yields, increased selectivity frontiersin.orgrjpn.org |

| Ultrasound-Assisted | Significantly reduced from conventional propulsiontechjournal.com | Various, including water rjpn.org | Accelerated reactions, reduced energy consumption propulsiontechjournal.com |

| Mechanochemistry | 2-6 hours nih.gov | Solvent-free nih.govacs.orgresearchgate.net | Eliminates solvent waste, high efficiency, simple work-up nih.govacs.org |

Use of Environmentally Benign Solvents (e.g., water, green solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of environmentally benign alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, the use of surfactants or co-solvents can overcome this limitation. nih.gov Reactions such as the iridium-catalyzed synthesis of β-keto thioethers have been successfully performed in water, demonstrating its potential for related transformations. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents and catalysts. frontiersin.orgnih.gov They are characterized by their low vapor pressure, which reduces air pollution. nih.gov Various ionic liquids, including those based on L-proline, have been employed as green and biodegradable catalysts in conjugate addition reactions with chalcones. frontiersin.orgnih.gov Some ionic liquids can be recycled and reused for multiple catalytic cycles, further enhancing their sustainability. frontiersin.org

Solvent-Free Systems: The most environmentally friendly approach is to eliminate the solvent altogether. acs.orgresearchgate.netscielo.org.mx As mentioned, mechanochemistry and certain microwave-assisted reactions can be performed under solvent-free conditions. mdpi.comnih.govacs.org These methods not only prevent pollution but also simplify the reaction work-up and product isolation. acs.org

Development of Efficient and Selective Catalytic Systems

Catalysts are fundamental to green chemistry as they can increase reaction efficiency and selectivity, often under milder conditions and in smaller quantities than stoichiometric reagents.

Reusable Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and reused are highly desirable. nih.gov Examples include silica (B1680970) sulfuric acid and zeolite Hβ, which have been used for the synthesis of β-acetamido ketones. researchgate.net Bio-sourced bases, termed "Eco-bases," derived from plants have also been developed as recyclable heterogeneous catalysts for Michael addition reactions. nih.gov

Biocatalysts: Enzymes and whole microorganisms can catalyze reactions with high specificity and under mild conditions, often in aqueous media. rjpn.org For instance, enzyme-catalyzed aldol (B89426) condensation has been used to produce chalcones with desired stereochemistry. rjpn.org

Metal-Free Catalysis: The use of heavy or toxic metal catalysts is a significant environmental concern. Research has focused on developing metal-free catalytic systems. cmu.edu For example, L-proline, a naturally occurring amino acid, has been shown to be an effective and reusable catalyst for the solvent-free synthesis of β-acetamido ketones. researchgate.net

Table 2: Examples of Catalytic Systems in Green Synthesis

| Catalyst Type | Example | Reaction | Key Advantages |

|---|---|---|---|

| Heterogeneous Acid | Zeolite Hβ researchgate.net | Synthesis of β-acetamido ketones | Recyclable, mild workup researchgate.net |

| Ionic Liquid | L-proline nitrate (B79036) frontiersin.orgnih.gov | Conjugate addition to chalcones | Green, biodegradable, high yields frontiersin.orgnih.gov |

| Organocatalyst | L-proline researchgate.net | Synthesis of β-acetamido ketones | Metal-free, reusable, solvent-free conditions researchgate.net |

| Biocatalyst | Enzymes rjpn.org | Aldol condensation | High stereoselectivity, mild conditions rjpn.org |

| Eco-Base | Eco-CaOx (from oyster shells) nih.gov | Michael addition | Bio-sourced, recyclable, solvent-free nih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comnumberanalytics.com Reactions with high atom economy generate minimal waste. numberanalytics.com

Addition reactions, such as the Michael addition that could be used to synthesize the backbone of this compound, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often have poor atom economy due to the formation of by-products. primescholars.com

Strategies to improve atom economy and minimize waste include:

Designing synthetic routes that maximize the use of addition reactions. numberanalytics.comrsc.org

Avoiding the use of protecting groups, which add steps and generate waste. numberanalytics.com

Using catalytic reagents instead of stoichiometric ones. jocpr.com Catalytic hydrogenation, for instance, is a highly atom-economical method for reductions. jocpr.com

For the synthesis of a ketone like this compound, a direct conjugate addition of benzyl (B1604629) alcohol to an enone would be a highly atom-economical route.

Optimization of Reaction Conditions for Sustainability

Temperature: Lowering reaction temperatures reduces energy demand. The use of highly active catalysts can enable reactions to proceed efficiently at or near room temperature. nih.govresearchgate.net For example, the synthesis of β-acetamido ketones using boric acid as a catalyst can be performed at room temperature. researchgate.net

Reaction Time: Shorter reaction times also contribute to lower energy consumption and increased throughput. As discussed, techniques like microwave irradiation and sonication can dramatically reduce reaction times from hours to minutes. frontiersin.orgmdpi.comrjpn.orgpropulsiontechjournal.com

Energy Source: The choice of energy source can have a significant impact on sustainability. Microwave and ultrasound energy are often more efficient at transferring energy directly to the reactants than conventional heating methods. rjpn.org Electrochemical methods, which use electricity as a "reagent," are also emerging as a green alternative, as seen in the synthesis of β-keto spirolactones. rsc.org

Table 3: Optimization of Reaction Conditions for the Synthesis of β-Substituted Ketones

| Parameter | Conventional Approach | Green Chemistry Approach | Rationale for Sustainability |

|---|---|---|---|

| Temperature | High temperatures often required frontiersin.org | Room temperature or slightly elevated nih.govresearchgate.net | Reduced energy consumption |

| Reaction Time | Hours to days frontiersin.org | Minutes to a few hours rjpn.orgnih.gov | Lower energy use, increased process efficiency |

| Energy Source | Conductive heating (oil baths) | Microwaves, ultrasound, electrochemistry rjpn.orgrsc.org | More efficient energy transfer, alternative energy sources |

| Catalyst Loading | Stoichiometric reagents | Catalytic amounts (mol%) cmu.edunih.gov | Reduced waste and cost |

| Solvent | Volatile organic solvents | Water, ionic liquids, or solvent-free nih.govacs.orgnih.gov | Reduced pollution and health hazards |

Retrosynthetic Analysis and Strategic Disconnections

Disconnection at the Carbon-Oxygen Bond of the Benzyloxy Group

A primary strategic disconnection in the retrosynthesis of 3-(Benzyloxy)-1-phenylbutan-1-one involves the C-O bond of the benzyloxy group. This bond is readily formed through reactions such as the Williamson ether synthesis.

Disconnection: The disconnection of the ether linkage leads to a hydroxyl group at the β-position, resulting in the precursor, 3-hydroxy-1-phenylbutan-1-one. This transformation is a classic example of a functional group interconversion (FGI).

Synthons and Synthetic Equivalents: This disconnection reveals a benzylic cation synthon and an enolate anion equivalent at the β-position. The corresponding synthetic equivalents are benzyl (B1604629) bromide (for the benzyl cation) and a β-hydroxy ketone, which can be formed from an α,β-unsaturated ketone.

Disconnection at the Carbon-Carbon Bonds Adjacent to the Ketone

Further deconstruction of the carbon skeleton focuses on the Cα-Cβ and Cβ-Cγ bonds relative to the ketone. A particularly powerful strategy for β-oxygenated ketones is a 1,3-dioxygenated disconnection, which points towards an aldol (B89426) or Michael-type addition as the key bond-forming step in the forward synthesis.

1,3-Disconnection: By performing a Cα-Cβ disconnection on the 3-hydroxy-1-phenylbutan-1-one intermediate, we can simplify the structure to two carbonyl-containing fragments. However, a more logical and common approach for this class of compounds is to recognize the underlying α,β-unsaturated ketone precursor.

Michael Addition Retron: The most strategically sound disconnection for this compound is a conjugate addition (Michael addition) retron. This approach disconnects the Cβ-O bond, identifying benzyl alcohol as one starting material and the α,β-unsaturated ketone, (E)-1-phenylbut-2-en-1-one (commonly known as benzalacetone), as the other. This is a highly efficient strategy as it constructs the target molecule in a single, well-established reaction step.

Identification of Key Synthons and Starting Materials

Based on the strategic disconnections, the key synthons and their corresponding commercially available starting materials can be identified.

| Synthon | Starting Material |

| Benzyl cation | Benzyl alcohol |

| Phenyl vinyl ketone cation | (E)-1-phenylbut-2-en-1-one |

The forward synthesis, therefore, involves the conjugate addition of benzyl alcohol to (E)-1-phenylbut-2-en-1-one. (E)-1-phenylbut-2-en-1-one itself is readily synthesized via a Claisen-Schmidt condensation between benzaldehyde (B42025) and acetone, both of which are inexpensive and widely available bulk chemicals. youtube.com This retrosynthetic pathway offers a convergent and efficient route to the target molecule, this compound.

Conclusion and Future Outlook in Chemical Synthesis Research

Summary of Synthetic Achievements and Methodological Advancements

The synthesis of β-alkoxy ketones, such as 3-(Benzyloxy)-1-phenylbutan-1-one, has seen significant advancements through various catalytic methods. A key precursor to this compound is 3-hydroxy-1-phenylbutan-1-one, which can be synthesized and then subsequently benzylated. nih.govnih.gov The development of asymmetric catalytic reactions has been crucial in producing chiral molecules with high enantioselectivity. uclm.es For instance, catalytic asymmetric hydrogenation of β-keto esters can yield chiral β-hydroxy esters, which are valuable intermediates. uclm.es

Furthermore, modern synthetic strategies like the synergistic use of photoredox and organocatalysis have enabled the direct β-functionalization of ketones, opening new avenues for creating complex molecules from simpler starting materials. nih.gov While not directly reported for this compound, these advanced methods suggest powerful potential routes for its efficient and stereoselective synthesis. The development of catalysts, such as those based on ruthenium for hydrogenation or proline for carbon-carbon bond formation, has greatly expanded the chemist's toolbox for constructing molecules with specific stereochemistry. uclm.esrsc.org

Remaining Challenges in Synthesis and Scale-Up

Despite methodological advancements, challenges in the synthesis and particularly the scale-up of compounds like this compound persist. A primary challenge in asymmetric catalysis is the transition from laboratory-scale reactions to industrial production. researchgate.netecampus.comacs.org Issues such as catalyst stability, activity, and cost-effectiveness become more pronounced at a larger scale. catalysis.blog

Key challenges in scaling up catalytic processes include:

Reactor Design: The optimal reactor for a lab-scale synthesis may not be suitable for large-scale production. catalysis.blog

Heat and Mass Transfer: Managing heat and ensuring efficient mixing of reactants and catalysts is more complex in larger vessels. catalysis.blog

Catalyst Deactivation and Removal: Catalysts can lose activity over time, and their removal from the final product can be a significant hurdle, especially in the pharmaceutical industry where purity is paramount. catalysis.blognih.gov

For a compound like this compound, ensuring the stereochemical integrity during a multi-step synthesis on a large scale presents a significant challenge. The development of robust and recyclable catalysts is a key area of ongoing research to address these issues. acs.org

Prospects for Novel Transformations and Derivatizations

The structure of this compound, a β-alkoxy ketone, makes it a versatile building block for further chemical transformations. The ketone functionality can be a site for various reactions, including reduction to a secondary alcohol, which can then be used in further synthetic steps. nih.gov The benzyloxy group can potentially be cleaved to reveal a hydroxyl group, allowing for the introduction of other functional groups.

The versatility of β-functionalized ketones is well-documented; they can be transformed into a variety of valuable compounds such as 1,4-diols, β-keto-acids, and bicyclic lactams. nih.gov This highlights the potential of this compound as a precursor to a diverse range of molecules with potential applications in medicinal chemistry and materials science. For example, chiral amines, which are important in many pharmaceuticals, can be synthesized from ketones through biocatalytic methods. nih.govresearchgate.net

Interdisciplinary Research Opportunities in Organic Chemistry

The synthesis and study of chiral molecules like this compound inherently create interdisciplinary research opportunities. The importance of chirality in drug design and development is a prime example, where synthetic chemists collaborate with medicinal chemists and pharmacologists. nih.govmdpi.com The different biological activities of enantiomers necessitate the development of stereoselective synthetic methods. nih.gov

Furthermore, the field of biocatalysis, which uses enzymes to perform chemical transformations, offers a greener and often more selective alternative to traditional chemical methods. nih.govresearchgate.netresearchgate.net Research into enzymes that can act on ketones to produce chiral amines or alcohols is a burgeoning area that combines organic chemistry with biochemistry and molecular biology. researchgate.netnih.gov The development of new analytical techniques to assess the enantiopurity of chiral compounds is another area where collaboration between synthetic and analytical chemists is crucial. mdpi.com

Q & A

Q. What are the common synthetic routes for 3-(Benzyloxy)-1-phenylbutan-1-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, including benzyloxy group introduction via nucleophilic substitution or oxidation-reduction sequences. For example, analogous compounds (e.g., 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one) are synthesized using:

-

Oxidation : Potassium permanganate or chromium trioxide to form ketones from alcohols.

-

Substitution : Benzyl bromide under basic conditions (e.g., K₂CO₃) to introduce benzyloxy groups.

Critical parameters include temperature control (0–25°C for sensitive intermediates) and inert atmospheres to prevent oxidation .- Data Table : Common Reagents and Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 60–75% | |

| Oxidation | KMnO₄, H₂O/acetone, 0°C | 45–60% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm benzyloxy (–OCH₂C₆H₅) and ketone (C=O) groups. For example, the benzyloxy methylene protons appear as a singlet at δ 4.5–4.7 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and aromatic C–O at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 256.3 g/mol for analogous compounds) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The ketone group’s partial positive charge, influenced by electron-donating benzyloxy groups.

- Transition States : For reactions with Grignard reagents or hydrides, optimizing steric effects from the phenyl and benzyloxy substituents.

Studies on similar compounds (e.g., 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one) show that substituent positioning affects activation energy by 10–15 kJ/mol .

Q. How do conflicting solubility data for this compound in polar vs. nonpolar solvents arise, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies often stem from:

- Crystallinity : Amorphous vs. crystalline forms (e.g., solubility in ethanol ranges from 20–50 mg/mL).

- Hygroscopicity : Moisture absorption altering apparent solubility.

Resolution : - Perform dynamic light scattering (DLS) to assess particle size distribution.

- Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Q. What strategies mitigate toxicity risks during in vitro biological studies of this compound?

- Methodological Answer :

- Dose Optimization : Start with LC₅₀ assays (e.g., 10–100 µM) using MTT or resazurin-based viability tests.

- Metabolic Stability : Use liver microsomes (human/rat) to predict hepatic clearance.

Safety data for structurally related compounds (e.g., 4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one) emphasize acute toxicity thresholds >200 mg/kg (oral, rat) .

Data Contradiction Analysis

Q. Why do reported biological activities (e.g., antimicrobial vs. cytotoxic) vary across studies for benzyloxy-containing ketones?

- Methodological Answer : Variations arise from:

- Assay Conditions : Differences in bacterial strains (Gram+ vs. Gram–) or cancer cell lines (e.g., HeLa vs. MCF-7).

- Functional Group Interactions : The benzyloxy group’s electron-donating effects may enhance membrane permeability but reduce target specificity.

Comparative studies (e.g., ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate) show ±20% variability in IC₅₀ values due to solvent/DMSO artifacts .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from byproducts like benzyl alcohol or unreacted ketones?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation (Rf = 0.3–0.4).

- Recrystallization : Ethanol/water (7:3) to remove polar impurities.

Purity >95% is achievable, confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given limited toxicological data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.